1-(4-Methoxynaphthalen-1-yl)isoquinoline
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Overview
Description
1-(4-Methoxynaphthalen-1-yl)isoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This particular compound features a methoxy group attached to the naphthalene moiety, which is fused to the isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxynaphthalen-1-yl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinolines in excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can undergo electrophilic substitution reactions, such as bromination, to form bromo-isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bromine in nitrobenzene is commonly used for bromination reactions.
Major Products
Scientific Research Applications
1-(4-Methoxynaphthalen-1-yl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)isoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit certain kinases and proteases, which are involved in cancer progression and other diseases .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, is a simpler structure without the methoxy and naphthalene groups.
Quinoline: A similar compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups attached.
Uniqueness
1-(4-Methoxynaphthalen-1-yl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15NO |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)isoquinoline |
InChI |
InChI=1S/C20H15NO/c1-22-19-11-10-18(16-8-4-5-9-17(16)19)20-15-7-3-2-6-14(15)12-13-21-20/h2-13H,1H3 |
InChI Key |
CIWZNVYRWWTDES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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